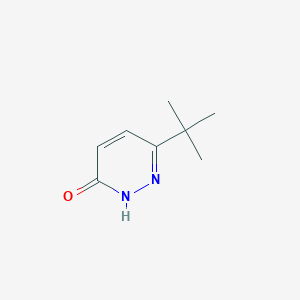
2-Chloro-4-(piperidin-1-ylmethyl)pyridine
Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)pyridine (2C4P) is a synthetic organic compound belonging to the class of pyridines. It is a colorless, crystalline solid that is soluble in water and has a low melting point. It is widely used in scientific research due to its unique properties. In particular, it has been used in the synthesis of a variety of compounds and its ability to act as a catalyst in many reactions.
Scientific Research Applications
Synthesis Techniques and Intermediate Compounds
2-Chloro-4-(piperidin-1-ylmethyl)pyridine is synthesized as an intermediate of lafutidine, starting from 2-amino-4-methylpyridine, undergoing chlorination and condensation processes. This synthesis approach yields about 62% overall yield (Shen Li, 2012).
Structural and Electronic Properties
In the realm of structural chemistry, compounds like this compound are studied for their crystal structures and electronic properties. For instance, derivatives of pyridinemethylamine have been investigated for their potential as selective, potent, and orally active agonists at 5-HT1A receptors. These studies focus on the conformation and orientation of molecular structures, contributing to the understanding of molecular interactions and stability (B. Vacher et al., 1999).
Role in Medicinal Chemistry
Compounds containing the this compound structure are significant in medicinal chemistry, particularly in the synthesis of drugs with anticonvulsant and antiviral properties. The synthesis and crystal structure of related compounds have been extensively studied, revealing important details about their bioactivity and potential therapeutic applications. These studies provide insights into how these compounds can be used in the development of new drugs (P. Devi et al., 2020).
In Vitro Receptor Binding Assays
In vitro receptor binding assays are crucial for determining the affinity and potency of compounds like this compound derivatives. These assays help in understanding the interaction of these compounds with specific receptors, which is vital for drug development. For example, the synthesis and in vitro receptor binding assay of pyrazolo[1,5-α]pyridines have been conducted to evaluate their potential as dopamine D4 receptor ligands (Li Guca, 2014).
Safety and Hazards
The safety information for “2-Chloro-4-(piperidin-1-ylmethyl)pyridine” includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXHPOYGAGSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431843 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146270-01-1 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and why is its synthesis important?
A1: this compound serves as a key intermediate in the synthesis of lafutidine []. Lafutidine is a pharmaceutical compound with gastroprotective properties. Developing efficient synthetic routes for important pharmaceutical intermediates like this compound is crucial for cost-effective drug production.
Q2: Can you describe the synthetic route for this compound as detailed in the research?
A2: The synthesis [] begins with 2-amino-4-methylpyridine. It undergoes a two-step chlorination: first with CuCl/HCl, then with sulfuryl chloride. This yields 2-chloro-4-(chloromethyl)pyridine. Finally, condensation with piperidine in DMF produces this compound. The overall yield for this synthesis is approximately 62%.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)


![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)






![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
